molecular formula C9H16ClNO3 B2952908 Methyl 3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate;hydrochloride CAS No. 2460750-77-8

Methyl 3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate;hydrochloride

Cat. No.: B2952908
CAS No.: 2460750-77-8
M. Wt: 221.68
InChI Key: XBVVFENQGBOPSH-UHFFFAOYSA-N
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Description

Methyl 3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring fused pyran (oxygen-containing) and pyrrole (nitrogen-containing) rings. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is C₁₀H₁₅NO₃·HCl (MW: 233.69 g/mol), with a methyl ester group at the 7a-position and a protonated pyrrolidine nitrogen stabilized by a chloride counterion .

Properties

IUPAC Name

methyl 3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-12-8(11)9-6-10-5-7(9)3-2-4-13-9;/h7,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVVFENQGBOPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CNCC1CCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate; hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound features a unique bicyclic structure that includes a pyrrole moiety fused with a pyran ring. The molecular formula is C12H15NO3HClC_{12}H_{15}NO_3\cdot HCl, and it exhibits distinct physical and chemical properties that contribute to its biological activity.

PropertyValue
Molecular Weight229.71 g/mol
SolubilitySoluble in water
Melting PointNot specified
pHNot specified

Anticancer Activity

Recent studies have investigated the anticancer potential of methyl 3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate; hydrochloride. In vitro assays have demonstrated its efficacy against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative effects of several pyrrole derivatives, methyl 3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate; hydrochloride was shown to exhibit significant cytotoxicity against melanoma (SH-4) and keratinocyte (HaCaT) cells. The IC50 value for this compound was determined to be approximately 44.63 ± 3.51 µM, indicating potent activity comparable to established chemotherapeutics like Carboplatin (IC50 = 18.2 µM) .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest in the S phase. This was evidenced by flow cytometry analyses demonstrating an increase in S phase populations upon treatment with the compound .

Safety Profile

Safety assessments conducted on mouse embryonic fibroblasts (BALB 3T3) indicated low cytotoxicity and no significant phototoxic potential associated with the compound . This safety profile is crucial for further development in therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of methyl 3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate; hydrochloride. Research suggests that modifications at specific positions on the pyrrole ring can enhance selectivity and potency against tumor cells .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Substitution at C-3Increased functionality
Use of β-aldehydesGreater antiproliferative effect
α-Aldehyde derivativesReduced activity

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The compound is compared to three structurally related analogs (Table 1):

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents/Features Molecular Weight (g/mol) Key Properties
Target Compound C₁₀H₁₅NO₃·HCl Methyl carboxylate, Hydrochloride salt 233.69 Pyrano-pyrrole bicyclic core; ionic interactions enhance solubility
Methyl 3-(4-methoxyphenyl)-1-methyl-...chromeno[4,3-b]pyrrole-3a-carboxylate C₂₅H₂₅NO₄ 4-Methoxyphenyl, benzo[f]chromeno-pyrrole 403.47 Extended aromatic system; C–H⋯π interactions stabilize crystal lattice
Methyl 1-methyl-3-phenyl-...chromeno[4,3-b]pyrrole-3a-carboxylate C₂₄H₂₃NO₃ Phenyl, naphthalene-fused pyrrole 365.44 Planar aromatic stacking; weak C–H⋯O/C interactions
(3aR,7aR)-2-(tert-butoxycarbonyl)-...pyrano[3,4-c]pyrrole-7a-carboxylic acid C₁₃H₁₉NO₅ tert-Butoxycarbonyl (Boc), carboxylic acid 277.30 Boc-protected amine; steric hindrance impacts reactivity
Key Observations:

Aromaticity and Conformation: The target compound lacks the extended aromatic systems (e.g., benzo[f]chromeno or naphthalene) seen in , resulting in reduced π-π stacking interactions and lower molecular weight. Its pyran and pyrrole rings likely adopt half-chair (pyran) and envelope (pyrrolidine) conformations, similar to analogs in .

Substituent Effects :

  • The methyl ester group in the target compound is smaller and less sterically hindered than the tert-butoxycarbonyl (Boc) group in , making it more reactive in ester hydrolysis or nucleophilic substitution.
  • The hydrochloride salt enhances aqueous solubility compared to neutral analogs like , which rely on weak intermolecular interactions (C–H⋯O/π) for crystal stability.

Synthetic Accessibility: The target compound’s simpler structure suggests synthesis via cyclization or ring-closing metathesis, akin to methods for pyrrole carboxylates in . In contrast, fused chromeno-pyrrole systems in require multi-step annulation.

Physicochemical and Reactivity Trends

  • Solubility: The hydrochloride salt form of the target compound improves solubility in polar solvents (e.g., water, methanol), whereas analogs like are likely soluble in organic solvents (e.g., DCM, chloroform).
  • Thermal Stability : Reduced aromaticity in the target compound may lower melting points compared to fused aromatic systems in , which exhibit higher thermal stability due to rigid crystal packing.
  • Reactivity : The methyl ester group is more reactive toward hydrolysis than the Boc-protected carboxylic acid in , which requires strong acidic conditions for deprotection.

Research Implications

The structural simplicity of Methyl 3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate hydrochloride makes it a versatile intermediate for synthesizing bioactive molecules. Its hydrochloride salt form is advantageous for drug formulation, while analogs like may serve as lead compounds for aromaticity-dependent applications (e.g., fluorescence probes).

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing this compound, and how can impurities be minimized?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions, such as cyclization of pyrano-pyrrole precursors followed by carboxylation and hydrochlorination. Key steps include:

  • Cyclization : Use of acid-catalyzed or base-mediated ring closure under inert atmosphere (e.g., N₂) to avoid oxidation byproducts .
  • Impurity Control : Monitor intermediates via HPLC or TLC. For example, Clopidogrel-related compounds (structurally similar) require strict control of tert-butoxycarbonyl (Boc) deprotection during hydrochlorination to prevent residual solvents or incomplete salt formation .
    • Data Table : Common impurities and mitigation strategies:
Impurity TypeSourceMitigation
Unreacted Boc-protected intermediateIncomplete deprotectionOptimize HCl concentration and reaction time
Solvent residuesPoor post-synthesis purificationUse rotary evaporation followed by recrystallization in MeOH/EtOAc

Q. How is the crystal structure of this compound determined, and what parameters define its stability?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

  • Crystallization : Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) to obtain diffraction-quality crystals .
  • Refinement : Use SHELX programs (e.g., SHELXL) for structure solution. Key parameters: space group (e.g., P2₁/n), cell dimensions (a, b, c, β), and R-factor thresholds (R₁ < 0.05 for high confidence) .
    • Data Table : Example crystallographic data from analogous compounds :
ParameterValue
Space GroupP2₁/n
a, b, c (Å)13.23, 10.36, 15.09
β (°)111.53
R₁/wR₂0.040/0.107

Advanced Research Questions

Q. How can computational methods predict reactivity in functionalization reactions (e.g., C–H activation)?

  • Methodological Answer : Frontier Molecular Orbital (FMO) analysis identifies reactive sites. For pyrano-pyrrole systems:

  • LUMO Localization : The pyridine-like nitrogen in the pyrrole ring is electron-deficient, making it susceptible to nucleophilic attack .
  • Validation : Compare DFT-calculated activation energies with experimental yields. For example, methyl acrylate as a dienophile shows higher regioselectivity in Diels-Alder reactions due to LUMO alignment .
    • Data Table : FMO energies (eV) for analogous systems :
CompoundHOMOLUMO
Pyrano-pyrrole core-6.2-1.8
Methyl acrylate-9.1-2.3

Q. How should researchers address discrepancies between theoretical and experimental NMR spectra?

  • Methodological Answer :

  • Assignment Errors : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, methyl ester protons in similar compounds resonate at δ 3.90–3.95 ppm but may shift due to hydrogen bonding .
  • Dynamic Effects : Conformational flexibility (e.g., chair-flipping in hexahydro rings) broadens signals. Variable-temperature NMR (VT-NMR) can freeze rotamers for clearer splitting .
    • Data Table : NMR shifts for key functional groups :
Groupδ (ppm)Multiplicity
COOCH₃3.93Singlet
Pyrano CH₂2.70–2.75Multiplet

Q. What strategies resolve ambiguities in X-ray data refinement for low-resolution or twinned crystals?

  • Methodological Answer :

  • Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. For high mosaicity, integrate data with SAINT or APEX3 .
  • Low Resolution : Apply restraints (e.g., SIMU, DELU) to thermal parameters and validate via R-free gap analysis (ΔR-free < 5%) .
    • Data Table : Refinement metrics for challenging cases :
IssueR₁ (Raw Data)R₁ (Restrained)
Twinning0.150.07
Low Resolution (>2.0 Å)0.120.09

Contradiction Analysis

Q. How to reconcile conflicting reports on hydrogen bonding networks in crystal packing?

  • Methodological Answer :

  • Validation Tools : Compare Hirshfeld surfaces (CrystalExplorer) and DFT-calculated electrostatic potentials. For example, weak C–H⋯O interactions (2.5–3.0 Å) may be underestimated in low-resolution studies but confirmed via neutron diffraction .
  • Case Study : A hexahydro-pyrano compound initially reported with no π-stacking was later found to exhibit slipped-parallel interactions (3.8 Å) after high-pressure crystallography .

Methodological Best Practices

  • Synthesis : Always characterize intermediates via LC-MS and elemental analysis to avoid "silent" impurities.
  • Crystallography : Deposit raw diffraction data in repositories (e.g., CCDC) for independent validation .
  • Computational Workflows : Cross-validate DFT results with multiple functionals (B3LYP, M06-2X) to reduce bias .

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